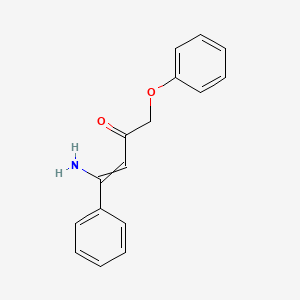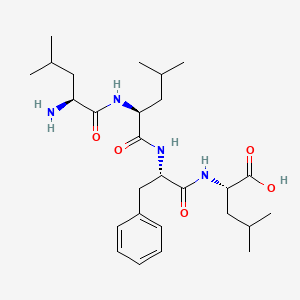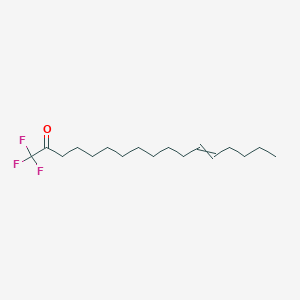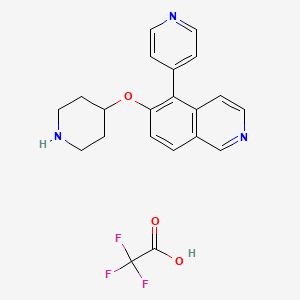![molecular formula C26H19N2OP B14196957 [(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile CAS No. 922729-97-3](/img/structure/B14196957.png)
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile is a complex organic compound characterized by the presence of a diphenylphosphoryl group, a naphthalen-2-yl group, and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile typically involves the reaction of naphthalen-2-yl diphenyl phosphate with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at room temperature or slightly elevated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The reaction parameters are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-yl diphenyl phosphate: Shares structural similarities but lacks the propanedinitrile moiety.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalen-2-yl group and a phosphoryl group but differs in the overall structure.
Uniqueness
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile is unique due to the combination of its diphenylphosphoryl, naphthalen-2-yl, and propanedinitrile groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
922729-97-3 |
|---|---|
Fórmula molecular |
C26H19N2OP |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
2-[diphenylphosphoryl(naphthalen-2-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C26H19N2OP/c27-18-23(19-28)26(22-16-15-20-9-7-8-10-21(20)17-22)30(29,24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,23,26H |
Clave InChI |
MUKSKAWQRZDOPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC4=CC=CC=C4C=C3)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)


![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)


![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)






